molecular formula C10H10ClNO2 B14813556 3-Chloro-5-cyclopropoxybenzamide

3-Chloro-5-cyclopropoxybenzamide

Cat. No.: B14813556
M. Wt: 211.64 g/mol
InChI Key: OHEJZJHQVLMMND-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 3-position and a cyclopropoxy group at the 5-position on the benzene ring, with an amide functional group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxybenzamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-cyclopropoxybenzoic acid. This can be achieved by the chlorination of 5-cyclopropoxybenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst.

    Amidation Reaction: The 3-chloro-5-cyclopropoxybenzoic acid is then converted to this compound through an amidation reaction. This involves reacting the acid with ammonia (NH3) or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 3-chloro-5-cyclopropoxybenzoic acid.

    Reduction: Formation of 3-chloro-5-cyclopropoxyaniline.

    Hydrolysis: Formation of 3-chloro-5-cyclopropoxybenzoic acid and ammonia or amine.

Scientific Research Applications

3-Chloro-5-cyclopropoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylbenzamide: Similar structure but with a methyl group instead of a cyclopropoxy group.

    3-Chloro-5-ethoxybenzamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    3-Chloro-5-phenoxybenzamide: Similar structure but with a phenoxy group instead of a cyclopropoxy group.

Uniqueness

3-Chloro-5-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxybenzamide

InChI

InChI=1S/C10H10ClNO2/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H2,12,13)

InChI Key

OHEJZJHQVLMMND-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(=O)N)Cl

Origin of Product

United States

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